molecular formula C16H13ClFN3O B2656139 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-07-6

2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2656139
CAS No.: 860651-07-6
M. Wt: 317.75
InChI Key: BTCNEHMSDZSWIV-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860651-07-6) is a triazolone derivative with the molecular formula C₁₆H₁₃ClFN₃O and a molecular weight of 317.74 g/mol . It features a 4-chlorobenzyl group at position 2, a 4-fluorophenyl group at position 4, and a methyl group at position 5 on the triazolone core.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-2-4-13(17)5-3-12)16(22)21(11)15-8-6-14(18)7-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNEHMSDZSWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, recognized for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various research studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structure features a triazole ring, which is known for its pharmacological significance. The presence of both chlorobenzyl and fluorophenyl substituents enhances its lipophilicity and potential biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H16ClF N3O
Molecular Weight335.78 g/mol
Melting Point477–479 K
SolubilitySoluble in DMSO and ethanol

Biological Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial, antifungal, and anticancer properties. The compound has been evaluated for its biological activity against various pathogens and cancer cell lines.

Antimicrobial Activity

A study conducted on a series of triazole derivatives showed that compounds similar to This compound displayed moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria. Notably, the compound exhibited effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 32μg/mL32\mu g/mL to 128μg/mL128\mu g/mL, indicating its potential as an antimicrobial agent .

Antifungal Activity

The compound also demonstrated antifungal activity against several fungal strains. In vitro assays revealed that it was particularly effective against Candida albicans , with an MIC value of 64μg/mL64\mu g/mL .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated:

  • IC50 Values :
    • MCF-7: 15.63μM15.63\mu M
    • A549: 20.12μM20.12\mu M
    • HeLa: 18.45μM18.45\mu M

These values suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and caspases .
  • Antioxidant Properties : Some studies suggest that the compound may also exhibit antioxidant activity, contributing to its overall therapeutic profile .

Case Studies

Several case studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

  • Study on Antimicrobial Resistance : A recent study showcased the efficacy of a related triazole derivative in treating infections caused by resistant bacterial strains, emphasizing the need for novel antibiotics in combating resistance .
  • Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size in patients with refractory cancers, paving the way for further development .

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity
    • 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and tested for their efficacy against various bacterial strains. For example, triazole hybrids have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Antifungal Properties
    • The triazole scaffold is widely recognized for its antifungal activity. Compounds derived from this structure have been utilized in treating fungal infections by inhibiting ergosterol biosynthesis in fungal cell membranes. Studies have demonstrated that triazole derivatives can outperform traditional antifungal agents .
  • Anticancer Activity
    • Research has also highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to standard treatments. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 0.25–1 μg/mL against MRSA .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of triazole derivatives. The study revealed that certain compounds could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs include:

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 4)
  • Substituents : Combines a 4-chlorophenyl group with dual 4-fluorophenyl moieties and a pyrazole-thiazole hybrid structure.
  • Key Findings : Synthesized in high yields (exact yield unspecified) and crystallized in isostructural forms with triclinic symmetry. Halogen substitutions (Cl vs. F) influence crystal packing but retain similar molecular conformations .
5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-Methyl-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-Yl)Propyl]Piperazin-1-Yl}Propyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One (Compound 9b)
  • Substituents : Contains a 4-chlorobenzyl group and a piperazine-propyl chain.
  • Synthesis: Yielded 81% via ethanol/water recrystallization, with a melting point of 214–216°C. The extended alkyl chain enhances solubility but may reduce thermal stability compared to the target compound .
2-[2-[(4-Chlorobenzyl)Oxy]-2-(2,4-Dichlorophenyl)Ethyl]-4-{[(1E)-(2-Hydroxyphenyl)Methylene]Amino}-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One (Compound 5f)
  • Substituents : Features a 4-chlorobenzyl group, 2,4-dichlorophenyl, and a hydroxyphenyl Schiff base.
  • Activity : Exhibits antifungal and antibiotic properties , attributed to the electron-withdrawing chloro groups and hydrogen-bonding capability of the hydroxyphenyl moiety .

Physical and Spectral Properties

Compound Melting Point (°C) IR/NMR Features Reference
Target Compound Not reported Likely C=O (~1,695 cm⁻¹), aromatic C-H (~3,075 cm⁻¹)
Compound 9b () 214–216 C=O stretch at ~1,695 cm⁻¹, chloro/fluorophenyl peaks in NMR
Compound 5c () Not reported OH stretch (3,312 cm⁻¹), C=N (1,573 cm⁻¹)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,2,4-triazol-3-one derivatives like 2-(4-chlorobenzyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by alkylation or substitution reactions. For example, ethanol/water (1:1) mixtures are effective for recrystallization, yielding high-purity compounds (81% yield in some cases) . Key steps include nucleophilic substitution using chlorobenzyl groups and optimization of reaction time/temperature to improve yield.

Q. How can the structural identity of this compound be validated?

  • Methodological Answer : Combined spectroscopic techniques are critical:

  • IR spectroscopy : Confirms carbonyl (C=O) and triazole ring vibrations (~1650–1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., aromatic protons for 4-fluorophenyl at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles (e.g., monoclinic system with Z=8, β=100.91°) .

Q. What solvents and conditions are optimal for recrystallization to achieve high purity?

  • Methodological Answer : Ethanol, ethanol/water mixtures (1:1), or dichloromethane are preferred for recrystallization, as they balance solubility and polarity to isolate crystalline products (e.g., melting points 214–216°C for analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction mechanisms of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Basis sets such as 6-31G* are suitable for geometry optimization. DFT also aids in calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What strategies resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

  • Methodological Answer :

  • Experimental validation : Reassess assay conditions (e.g., α-amylase inhibition assays at varying pH/temperature) .
  • Multivariate analysis : Use statistical tools (e.g., PCA) to correlate structural descriptors (logP, dipole moments) with bioactivity .
  • Cross-verification : Compare DFT-derived electrostatic potentials with crystallographic electron density maps .

Q. How does substituent variation (e.g., 4-chlorobenzyl vs. 4-fluorophenyl) impact biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituent modifications (e.g., replacing Cl with Br) and test antimicrobial activity .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., α-amylase) to identify critical substituent contributions .

Q. What are the challenges in characterizing non-covalent interactions (e.g., π-π stacking) in crystal structures?

  • Methodological Answer : High-resolution X-ray data (R factor <0.05) combined with Hirshfeld surface analysis quantify intermolecular interactions. For example, C–H···O/F contacts dominate in triazole derivatives, influencing packing motifs .

Methodological Considerations

Q. How to design controlled synthesis protocols for scaled-up production without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Reduces side reactions via precise temperature/residence time control .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and impurities .

Q. What computational tools are recommended for simulating spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Gaussian or ORCA software with gauge-including atomic orbital (GIAO) methods predict ¹H/¹³C shifts with <0.3 ppm deviation from experimental data .

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